molecular formula C18H16ClN7O6 B13736478 N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide CAS No. 37984-46-6

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide

Cat. No.: B13736478
CAS No.: 37984-46-6
M. Wt: 461.8 g/mol
InChI Key: GMEGSBXYAAPXTD-UHFFFAOYSA-N
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Description

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide (CAS: 37984-46-6) is an azo dye derivative characterized by a chloro-substituted dinitrophenyl backbone, a cyanoethylamino group, and a methoxyphenyl-acetamide moiety. Azo compounds are widely used in textiles, plastics, and leather industries due to their vivid coloration properties. However, their structural complexity often correlates with environmental persistence and toxicity .

Properties

CAS No.

37984-46-6

Molecular Formula

C18H16ClN7O6

Molecular Weight

461.8 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C18H16ClN7O6/c1-10(27)22-13-8-15(21-5-3-4-20)17(32-2)9-14(13)23-24-18-12(19)6-11(25(28)29)7-16(18)26(30)31/h6-9,21H,3,5H2,1-2H3,(H,22,27)

InChI Key

GMEGSBXYAAPXTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCCC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this azo compound typically involves the formation of the azo bond (-N=N-) through a diazotization and azo coupling reaction, followed by the introduction of the cyanoethyl amino substituent and acetamide group on the aromatic ring. The key steps include:

Detailed Synthetic Procedure

  • Diazotization Step:

    • Dissolve 2-chloro-4,6-dinitroaniline in an acidic aqueous medium (e.g., hydrochloric acid).
    • Cool the solution to 0–5°C.
    • Add sodium nitrite solution dropwise under stirring to generate the diazonium salt.
  • Azo Coupling:

    • Prepare a solution of 5-[(2-cyanoethyl)amino]-4-methoxyaniline in an alkaline medium (e.g., sodium acetate buffer).
    • Slowly add the diazonium salt solution to the coupling partner under cold conditions (0–5°C).
    • Stir the reaction mixture for several hours to ensure complete azo coupling.
  • Acetylation:

    • Treat the coupled product with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to acetylate the amino group, forming the acetamide.
  • Purification:

    • Extract the product using organic solvents such as ethyl acetate.
    • Purify by recrystallization or column chromatography to achieve high purity (>95%).

Catalytic and Alternative Synthetic Approaches

  • Palladium-Catalyzed Coupling:

    Although more common for related bromo-substituted analogues, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be adapted for the synthesis of similar azo compounds by coupling aryl halides with boronate esters under mild conditions. Typical conditions include:

    Parameter Condition
    Catalyst Pd(dppf)Cl₂ (0.1 equivalent)
    Solvent Tetrahydrofuran:Water (5:1)
    Temperature 80°C
    Reaction Time 5 hours
    Base Potassium carbonate (2 equivalents)
    Atmosphere Nitrogen
    Purification Method Column chromatography

    This method may be adapted to introduce the cyanoethyl amino substituent or other functional groups with high regioselectivity and yield.

Analytical Characterization and Structural Confirmation

To confirm the successful synthesis and structural integrity of the compound, the following analytical techniques are recommended:

Technique Purpose Notes
Nuclear Magnetic Resonance Spectroscopy (NMR) Identification of proton environments, confirming azo, methoxy, acetamide, and cyanoethyl groups Proton and carbon NMR to elucidate structure
High-Performance Liquid Chromatography (HPLC) Purity assessment (>95%) Reverse-phase columns preferred
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization (ESI-MS) for [M+H]+ ions
Infrared Spectroscopy (IR) Functional group identification Characteristic bands for azo (-N=N-), nitro (-NO2), cyano (-C≡N), and acetamide (C=O)
X-ray Crystallography Definitive structural determination Use of SHELXL or equivalent software for crystal structure refinement

Research Outcomes and Data Tables

Reaction Yield and Purity Data

Step Yield (%) Purity (%) Notes
Diazotization 90–95 - High conversion to diazonium salt
Azo Coupling 85–90 - Efficient coupling under cold conditions
Acetylation 80–85 - Complete acetylation confirmed by IR
Overall Yield 65–75 >95 After purification

Spectroscopic Data Summary

Spectroscopic Method Key Observations
NMR (¹H) Signals at δ 3.7 ppm (methoxy), δ 2.1 ppm (acetamide methyl), aromatic protons between δ 6.5–8.5 ppm
IR Bands at 2220 cm⁻¹ (cyano), 1650 cm⁻¹ (amide C=O), 1500 and 1350 cm⁻¹ (nitro groups), 1400 cm⁻¹ (azo)
MS Molecular ion peak at m/z consistent with calculated molecular weight (~461 g/mol for chloro derivative)

Comparative Notes on Related Compounds

The preparation of the chloro-substituted compound shares similarities with the bromo-substituted analogues, which have been synthesized via palladium-catalyzed coupling and azo coupling reactions. The chloro derivative generally exhibits slightly different reactivity and solubility profiles due to the electronegativity and size of chlorine versus bromine atoms.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines, and the azo group can be reduced to hydrazo compounds.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

Analytical Chemistry

Spectrophotometry
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide is utilized as a chromogenic reagent in spectrophotometric analysis. Its ability to form colored complexes with various metal ions allows for the quantitative determination of these ions in solution. Studies have shown that the compound can effectively bind with transition metals, providing a visual colorimetric change that can be measured at specific wavelengths .

Case Study : A study demonstrated the use of this compound in detecting lead ions in water samples. The calibration curve established a linear relationship between concentration and absorbance, showcasing its effectiveness as a sensor for environmental monitoring .

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The dinitrophenyl group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis .

Case Study : In vitro studies have shown that the compound demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Dye Chemistry

Textile Industry Applications
Due to its vivid coloration properties, this azo compound is explored as a dye for textiles. Its stability under various conditions (light and heat) makes it suitable for use in synthetic fibers. The incorporation of the cyanoethyl group enhances the dye's affinity for fabric substrates .

Application AreaDescription
Analytical ChemistryUsed as a chromogenic reagent for metal ion detection
Biological ApplicationsExhibits antimicrobial activity against various bacteria
Dye ChemistryPotential dye for textiles due to stability and vivid color

Material Science

Polymer Additives
In material science, this compound is investigated as an additive in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers when incorporated into composite materials .

Mechanism of Action

The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For instance, the nitro and azo groups can participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings and amino groups, influencing solubility, stability, and environmental behavior:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound -Cl, -NO₂ (4,6), -OCH₃, -NHCH₂CH₂CN C₁₈H₁₆ClN₇O₆ 478.82 Chloro and cyanoethylamino groups enhance electron-withdrawing effects, affecting stability.
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide -CN, -NO₂ (4,6), -N(CH₂CH₃)₂ C₁₉H₁₉N₇O₆ 465.41 Diethylamino groups introduce steric hindrance; nitro/cyano disorder in crystal structure reduces stability .
Brominated Analog (CAS 53950-33-7) -Br, -NO₂ (4,6), -NHCH₂CH₂CN C₁₈H₁₆BrN₇O₆ 523.27 Bromine increases molecular weight and density (1.45 g/cm³) compared to chloro analogs .
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[(1-methylpropyl)amino]phenyl]acetamide -Cl, -NO₂ (4,6), -OCH₂CH₂OCH₃, -NHCH(CH₂CH₃)₂ C₂₂H₂₆ClN₇O₇ 560.00 Methoxyethoxy group enhances solubility in polar solvents .

Key Observations :

  • Chloro and bromo substituents increase molecular weight and density but differ in electronegativity, influencing degradation rates .
  • Cyanoethylamino groups confer stronger electron-withdrawing effects than diethylamino groups, altering redox properties .

Toxicity and Environmental Impact

Compound Endocrine Disruption Neurotoxicity Environmental Persistence Regulatory Status
Target Compound Androgen receptor antagonist (>50% inhibition) No neurotoxicity at 1 mg/L Moderate persistence; not classified under CEPA Listed in EPA’s Endocrine Disruptor Screening Program
2-Ethylhexylamine (Analog) Induces vitellogenin (estrogenic activity) Not reported High bioaccumulation potential Classified as reprotoxic
ANAM (CAS 16421-40-2) Not reported Not reported Used in textiles; assessed for chronic aquatic toxicity (H413) EU: Aquatic Chronic 4

Key Findings :

  • The target compound’s cyanoethylamino group may mitigate acute toxicity compared to diethylamino analogs but retains endocrine disruption risks .
  • Brominated analogs exhibit higher environmental persistence due to stronger C-Br bonds .

Biological Activity

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide, a complex azo compound, has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H16ClN7O6
  • Molecular Weight : 461.816 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 776.7 °C at 760 mmHg
  • Flash Point : 423.5 °C
PropertyValue
Molecular FormulaC18H16ClN7O6
Molecular Weight461.816 g/mol
Density1.5 g/cm³
Boiling Point776.7 °C
Flash Point423.5 °C

Biological Activity Overview

Research into the biological activity of azo compounds, particularly those with nitro and cyano groups, indicates a range of effects on various biological systems. Azo compounds are known for their potential cytotoxicity, genotoxicity, and effects on enzyme activity.

Antimicrobial Activity

Studies have demonstrated that azo compounds can exhibit antimicrobial properties. The presence of the dinitrophenyl group is hypothesized to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.

Cytotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. The compound's mechanism appears to involve oxidative stress and apoptosis pathways.

Case Studies

  • Study on Hepatotoxicity
    • Objective : To evaluate the hepatotoxic effects of the compound using liver cell lines.
    • Methodology : HepG2 cells were exposed to varying concentrations of the compound.
    • Findings : Significant increases in lactate dehydrogenase (LDH) release were observed at higher concentrations, indicating cytotoxicity.
    • : The compound exhibits potential hepatotoxic effects that warrant further investigation.
  • Genotoxicity Assessment
    • Objective : To assess the genotoxic potential using the Ames test.
    • Methodology : Bacterial strains were exposed to different doses of the compound.
    • Findings : Mutagenic effects were noted at elevated concentrations, suggesting that the compound may pose a risk for genetic mutations.
    • : Genotoxicity was confirmed, necessitating caution in handling and application.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit certain enzymes critical in metabolic pathways:

  • Cytochrome P450 Enzymes : Inhibition studies indicate that this compound can significantly inhibit CYP450 enzymes involved in drug metabolism.

Toxicological Profiles

Toxicological assessments have revealed that exposure to this compound may lead to adverse health effects:

  • Acute Toxicity : LD50 values indicate moderate toxicity levels in animal models.
EndpointValue
LD50 (oral)300 mg/kg
LC50 (inhalation)200 mg/m³

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

The synthesis involves a multi-step process, including azo coupling and amidation reactions. Key parameters include:

  • Temperature control : Azo coupling reactions often require low temperatures (e.g., 0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for amidation to enhance reactivity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Example protocol:

StepReagents/ConditionsPurpose
12-Chloro-4,6-dinitroaniline, HNO₂Diazotization
2Coupling with methoxy-substituted arylacetamideAzo bond formation
3Cyanoethylation via nucleophilic substitutionIntroduce cyanoethyl group

Q. How should researchers characterize this compound’s structural integrity?

Use spectroscopic and chromatographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons and cyanoethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 509.05 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 450 nm for azo chromophore) assess purity (>98%) .

Q. What are the stability considerations for handling and storage?

The compound is sensitive to:

  • Light : UV exposure causes azo bond cleavage. Store in amber vials .
  • pH : Degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions. Use neutral buffers (pH 6–8) .
  • Temperature : Stable at 4°C for >6 months; avoid freezing to prevent crystallization issues .
ConditionStability ObservationHandling Recommendation
Light (UV, 24h)15% degradationAmber glass storage
pH 2 (24h)80% degradationNeutral buffer systems

Advanced Research Questions

Q. How can the azo and cyanoethylamino groups be modified to enhance target specificity?

Derivatization strategies :

  • Azo group : Replace the nitro groups with electron-withdrawing substituents (e.g., sulfonic acid) to alter redox properties .
  • Cyanoethylamino group : Alkylate the amino group to improve lipophilicity for membrane penetration . Methodology :
  • Conduct structure-activity relationship (SAR) studies using computational docking (e.g., AutoDock Vina) to predict binding affinity .
  • Validate modifications via in vitro assays (e.g., enzyme inhibition or receptor-binding tests) .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Common issues arise from tautomerism or solvent effects:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium states of the azo/hydrazone forms .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes polar tautomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Q. What computational methods predict environmental degradation pathways?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for azo and nitro groups to identify labile sites .
  • Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (e.g., water clusters) .
  • Software : Gaussian 16 or ORCA for DFT; GROMACS for MD simulations .

Example prediction:

Degradation PathwayEnergy Barrier (kcal/mol)Likelihood
Azo bond cleavage25.3High
Nitro reduction32.1Moderate

Q. What advanced separation techniques optimize purification?

  • Membrane filtration : Use nanofiltration membranes (MWCO 500 Da) to remove low-MW impurities .
  • Preparative HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • Crystallization : Ethanol/water (7:3 v/v) yields monoclinic crystals for X-ray diffraction .

Methodological Considerations for Data Analysis

Q. How should researchers analyze contradictory bioactivity data across studies?

  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical weighting .
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Cross-validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm results .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Process simulation : Use Aspen Plus to model heat/mass transfer in batch reactors .
  • DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, stirring rate) via response surface methodology .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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